molecular formula C7H15Cl2N3 B3001493 2-(2-Ethyl-1H-imidazol-4-yl)ethanamine dihydrochloride CAS No. 188638-89-3

2-(2-Ethyl-1H-imidazol-4-yl)ethanamine dihydrochloride

Cat. No. B3001493
M. Wt: 212.12
InChI Key: YPIOAEBGGOLWEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Ethyl-1H-imidazol-4-yl)ethanamine dihydrochloride is a derivative of imidazole, a heterocyclic compound that is part of many biologically active molecules. Imidazole derivatives are known for their diverse range of biological activities, including antifungal and inhibitor properties. The structure of imidazole-based compounds allows them to interact with various biological targets, making them valuable in therapeutic applications and biochemical research .

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, 2-(1-Imidazolyl)ethanamine was synthesized from ethyl acrylate by Michael addition with imidazole, followed by hydrazinolysis, the Curtius rearrangement, and hydrolysis, with an overall yield of about 72% . Although the exact synthesis of 2-(2-Ethyl-1H-imidazol-4-yl)ethanamine dihydrochloride is not detailed in the provided papers, similar synthetic routes involving modifications of the imidazole ring and subsequent functionalization could be inferred.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is crucial for their biological activity. For example, the X-ray crystal structure of human heme oxygenase-1 complexed with an imidazole-based inhibitor revealed that the imidazolyl moiety coordinates with heme iron, which is essential for the inhibitory activity . The flexibility of the inhibitor binding pocket and the presence of well-defined subpockets to accommodate functional groups are significant for the binding of imidazole derivatives .

Chemical Reactions Analysis

Imidazole derivatives undergo various chemical reactions that are essential for their biological function. The binding of imidazole-based inhibitors to heme oxygenase-1, for instance, displaces the catalytically critical distal water ligand, which is a key step in the inhibition of the enzyme . The reactivity of the imidazole moiety with metal ions like iron is also a common feature that contributes to the biological activity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the spontaneous S-alkylation of methimazole with 1,2-dichloroethane led to the formation of a related substance that exhibited different hydration states, with distinct melting points and water loss temperatures . These properties are critical for the practical application and handling of these compounds in both research and therapeutic contexts.

Scientific Research Applications

Corrosion Inhibition

Imidazoline derivatives, which include compounds structurally related to 2-(2-Ethyl-1H-imidazol-4-yl)ethanamine dihydrochloride, have been studied as corrosion inhibitors. For instance, derivatives like 2-(2-trifluoromethyl-4,5-dihydro-imidazol-1-yl)-ethylamine have shown effectiveness in protecting mild steel against corrosion in hydrochloric acid solutions (Zhang et al., 2015).

DNA Binding and Cytotoxicity

Certain Cu(II) complexes of tridentate ligands containing the imidazole group, similar to 2-(2-Ethyl-1H-imidazol-4-yl)ethanamine dihydrochloride, have been synthesized and shown to exhibit strong DNA binding properties and cytotoxicity against various cancer cell lines. These properties make them of interest in the development of chemotherapeutic agents (Kumar et al., 2012).

Antimicrobial Activities

Imidazole derivatives, including those similar to 2-(2-Ethyl-1H-imidazol-4-yl)ethanamine dihydrochloride, have been synthesized and evaluated for their antimicrobial properties. Some derivatives have shown significant antibacterial and antifungal activities, suggesting their potential use in developing new antimicrobial agents (Rajkumar et al., 2014).

Synthesis of Novel Compounds

The chemical structure of 2-(2-Ethyl-1H-imidazol-4-yl)ethanamine dihydrochloride provides a versatile scaffold for the synthesis of various novel compounds. For instance, the synthesis of 2-(1-Imidazolyl)ethanamine from ethyl acrylate, as a precursor, demonstrates the potential for creating a wide range of new chemical entities for further exploration in pharmaceutical and chemical research (Y. Ri-sheng, 2010).

Safety And Hazards

The safety information for “2-(2-Ethyl-1H-imidazol-4-yl)ethanamine” indicates that it should be handled with care . The MSDS (Material Safety Data Sheet) for this compound can be found online .

properties

IUPAC Name

2-(2-ethyl-1H-imidazol-5-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3.2ClH/c1-2-7-9-5-6(10-7)3-4-8;;/h5H,2-4,8H2,1H3,(H,9,10);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPIOAEBGGOLWEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(N1)CCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Ethyl-1H-imidazol-4-yl)ethanamine dihydrochloride

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